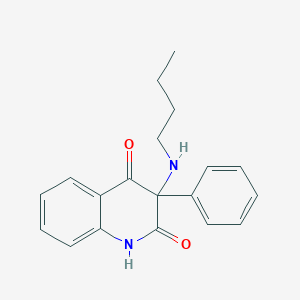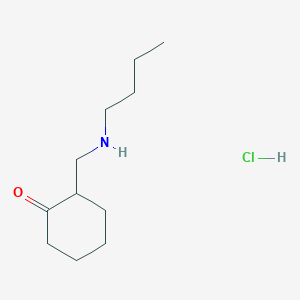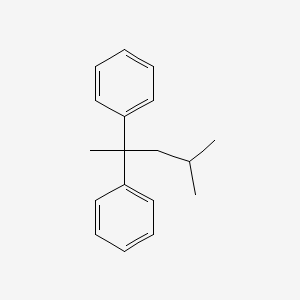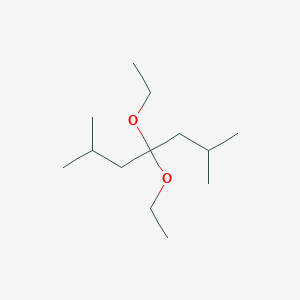![molecular formula C47H33NS2 B14232915 2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine CAS No. 820972-67-6](/img/structure/B14232915.png)
2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine is a complex organic compound that features a pyridine core substituted with anthracene and phenyl groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in materials science and organic electronics.
Preparation Methods
The synthesis of 2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce the anthracene and phenyl groups onto the pyridine core . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine has several scientific research applications:
Organic Electronics: It is used as an emitter in organic light-emitting devices (OLEDs) due to its excellent photophysical properties.
Photophysical Studies: The compound’s unique fluorescence and solvatochromism make it a valuable tool in studying molecular interactions and environments.
Material Science: Its stability and electronic properties are leveraged in the development of new materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism by which 2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine exerts its effects is primarily through its interaction with light. The anthracene moiety absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in OLEDs and other photophysical applications. The molecular targets and pathways involved include the electronic states of the anthracene and phenyl groups, which facilitate energy transfer and emission processes .
Comparison with Similar Compounds
Compared to other anthracene derivatives, 2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine stands out due to its unique substitution pattern and enhanced photophysical properties. Similar compounds include:
9,10-Bis(phenylethynyl)anthracene: Known for its blue emission and high quantum yield.
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Used in chiral catalysis and has different electronic properties.
1,1′-{[3,5-Bis((dodecyloxycarbonyl)-4-phenyl-1,4-dihydropyridine-2,6-diyl]bis(methylene)}bis[4-(anthracen-9-yl)pyridin-1-ium] Dibromide: Exhibits self-assembling properties and is used in nanoparticle research.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
CAS No. |
820972-67-6 |
|---|---|
Molecular Formula |
C47H33NS2 |
Molecular Weight |
675.9 g/mol |
IUPAC Name |
2,6-bis[(4-anthracen-9-ylphenyl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C47H33NS2/c1-5-16-42-34(10-1)28-35-11-2-6-17-43(35)46(42)32-20-24-40(25-21-32)49-30-38-14-9-15-39(48-38)31-50-41-26-22-33(23-27-41)47-44-18-7-3-12-36(44)29-37-13-4-8-19-45(37)47/h1-29H,30-31H2 |
InChI Key |
XZDMOJPYIONHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)SCC5=NC(=CC=C5)CSC6=CC=C(C=C6)C7=C8C=CC=CC8=CC9=CC=CC=C97 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)
![1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one](/img/structure/B14232838.png)

![4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate](/img/structure/B14232847.png)

![2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232855.png)
![1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-](/img/structure/B14232858.png)

![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)

![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)


